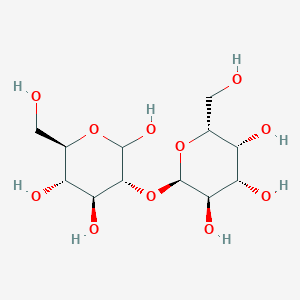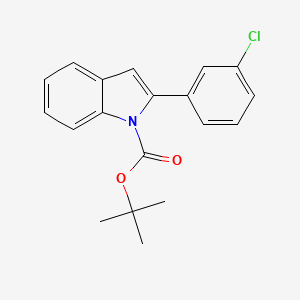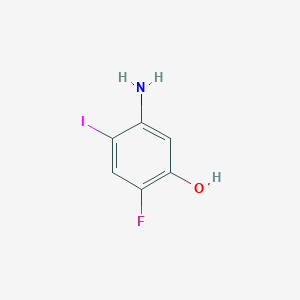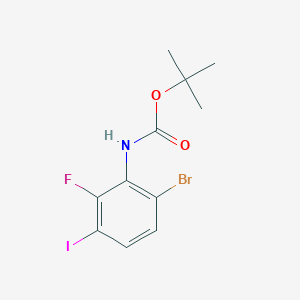
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected is a halogenated benzene compound with a molecular weight of 416.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring, with an N-BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom. The N-BOC group is commonly used to protect amines during chemical synthesis, preventing unwanted reactions at the nitrogen site.
Métodos De Preparación
The synthesis of 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the aniline ring through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection: The N-BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected is valuable in various scientific research fields:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique halogenation pattern, which can influence biological activity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacological profile .
Comparación Con Compuestos Similares
Similar compounds to 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected include:
6-Bromo-2-fluoro-3-iodophenylboronic acid: Shares a similar halogenation pattern but differs in the functional group attached to the benzene ring.
3-Bromo-2-fluoro-6-iodoaniline: Another halogenated aniline with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and the N-BOC protecting group, which provides versatility in synthetic chemistry and potential biological activity.
Propiedades
Fórmula molecular |
C11H12BrFINO2 |
|---|---|
Peso molecular |
416.02 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-2-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,1-3H3,(H,15,16) |
Clave InChI |
KTTNKCWVRBSXBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


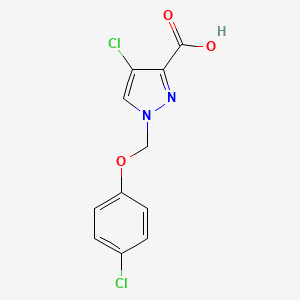
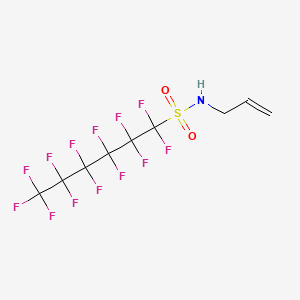


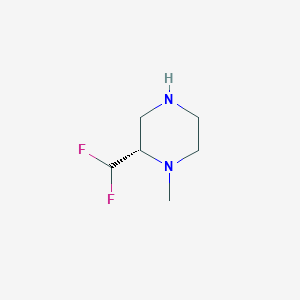
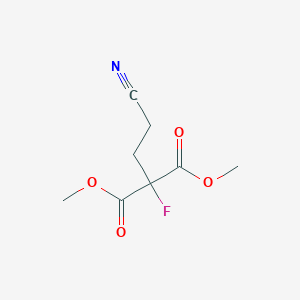
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
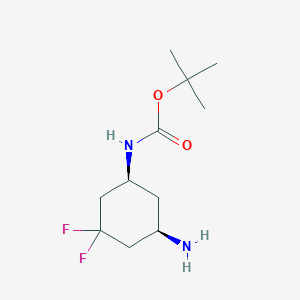
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
